3-[(Dimethylamino)methyl]benzaldehyde
Overview
Description
“3-[(Dimethylamino)methyl]benzaldehyde” is a chemical compound with the molecular formula C10H13NO . It is a member of benzaldehydes, a substituted aniline, and a tertiary amino compound .
Synthesis Analysis
The synthesis of “3-[(Dimethylamino)methyl]benzaldehyde” involves a mixture of 4-hydroxybenzaldehyde, 33% aqueous dimethylamine, and 35% formaldehyde solution in methanol. This mixture is stirred overnight at 50°C .
Molecular Structure Analysis
The molecular structure of “3-[(Dimethylamino)methyl]benzaldehyde” is characterized by a benzene ring substituted with a dimethylamino methyl group and an aldehyde group . The InChI code for this compound is 1S/C10H13NO/c1-11(2)7-9-4-3-5-10(6-9)8-12/h3-6,8H,7H2,1-2H3 .
Physical And Chemical Properties Analysis
“3-[(Dimethylamino)methyl]benzaldehyde” has a molecular weight of 163.22 g/mol . It has a topological polar surface area of 20.3 Ų and a complexity of 145 . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It is stored at -20°C and is a liquid at room temperature .
Scientific Research Applications
Synthesis of Isoxazolone-Type Heterocycles
This compound is used in the synthesis of isoxazolone-type heterocycles . The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides . The results of the application of the catalysts in the synthesis of the 4- (4- (dimethylamino)benzylidene)-3-methylisoxazol-5 (4H)-one using an aldehyde as the starting molecule, revealed that all the catalysts had interested yields up to 60% .
Pharmacological Applications
Isoxazolones, which can be synthesized using 3-[(Dimethylamino)methyl]benzaldehyde, have attracted a lot of attention recently thanks to their applications in the pharmacological field as antibacterial, anticonvulsant, antifungal, antidiabetic, anticancer and also used as fungicides and insecticides in agro-chemistry .
Synthesis of Schiff Bases
3-[(Dimethylamino)methyl]benzaldehyde is used in the synthesis of Schiff bases . These compounds were formed from the reaction of 4-methyl-3-thiosemicarbazide with p-dimethylaminobenzaldehyde .
Antibacterial Applications
The molecules synthesized from 3-[(Dimethylamino)methyl]benzaldehyde were screened against bacterial isolates; Gram-positive (Staphylococcus aureus and Bacillus cereus), and Gram-negative (Klebsiella pnuemoniae and Pseudomonas aeruginosa) bacteria . The in-vitro antibacterial studies proved that the compounds have a broad-spectrum antibacterial activity against the bacterial isolates .
Potential Antibiotics
The synthesized compounds from 3-[(Dimethylamino)methyl]benzaldehyde could be explored further as bioactive compounds against bacterial infections .
Corrosion Inhibitors
Theoretical studies and molecular docking established the fact that these Schiff bases could be used as corrosion inhibitors of metals in the oil and gas industry .
properties
IUPAC Name |
3-[(dimethylamino)methyl]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11(2)7-9-4-3-5-10(6-9)8-12/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKTUGAQZLCFTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561998 | |
Record name | 3-[(Dimethylamino)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80708-77-6 | |
Record name | 3-[(Dimethylamino)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(Dimethylamino)methyl]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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